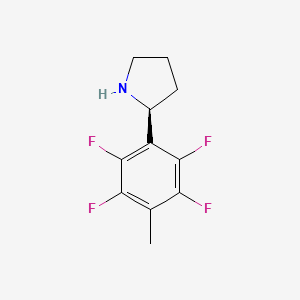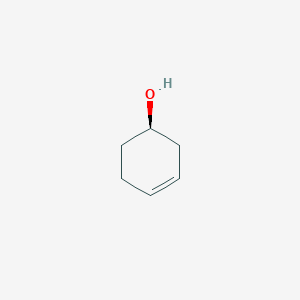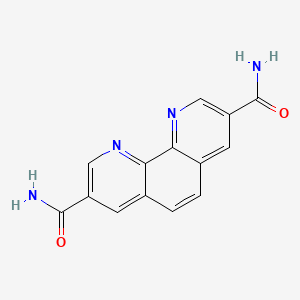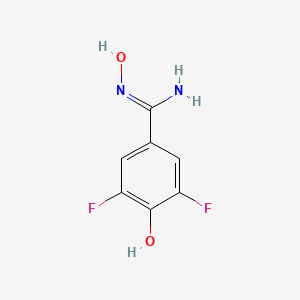
(S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine is a chiral organic compound characterized by the presence of a pyrrolidine ring attached to a tetrafluoromethylphenyl group. The compound’s stereochemistry is denoted by the (S)-configuration, indicating the spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5,6-tetrafluoro-4-methylbenzaldehyde and pyrrolidine.
Condensation Reaction: The aldehyde group of 2,3,5,6-tetrafluoro-4-methylbenzaldehyde reacts with pyrrolidine under acidic or basic conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency.
化学反应分析
Types of Reactions
(S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the aromatic system.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups onto the aromatic ring.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a probe in molecular biology.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form hydrogen bonds.
相似化合物的比较
Similar Compounds
®-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine: The enantiomer of the compound with the opposite stereochemistry.
2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
2-(2,3,5,6-Tetrafluoro-4-methylphenyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The (S)-configuration of (S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine imparts unique stereochemical properties that can influence its reactivity, binding interactions, and overall biological activity. The presence of multiple fluorine atoms also enhances its chemical stability and lipophilicity, making it distinct from non-fluorinated analogs.
属性
分子式 |
C11H11F4N |
|---|---|
分子量 |
233.20 g/mol |
IUPAC 名称 |
(2S)-2-(2,3,5,6-tetrafluoro-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c1-5-8(12)10(14)7(11(15)9(5)13)6-3-2-4-16-6/h6,16H,2-4H2,1H3/t6-/m0/s1 |
InChI 键 |
CLSXCNQEFIXDMY-LURJTMIESA-N |
手性 SMILES |
CC1=C(C(=C(C(=C1F)F)[C@@H]2CCCN2)F)F |
规范 SMILES |
CC1=C(C(=C(C(=C1F)F)C2CCCN2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)


![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)

![tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)




![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)
![Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12959391.png)

